2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(propan-2-yl)acetamide
CAS No.: 1058496-39-1
Cat. No.: VC11918903
Molecular Formula: C11H16N6OS
Molecular Weight: 280.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058496-39-1 |
|---|---|
| Molecular Formula | C11H16N6OS |
| Molecular Weight | 280.35 g/mol |
| IUPAC Name | 2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C11H16N6OS/c1-4-17-10-9(15-16-17)11(13-6-12-10)19-5-8(18)14-7(2)3/h6-7H,4-5H2,1-3H3,(H,14,18) |
| Standard InChI Key | POCDBGPEFXCEJS-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)SCC(=O)NC(C)C)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)SCC(=O)NC(C)C)N=N1 |
Introduction
The compound 2-({3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(propan-2-yl)acetamide is a complex organic molecule that combines elements of triazolopyrimidine and acetamide structures. This compound is not directly mentioned in the provided search results, so we will focus on its potential properties and synthesis based on related compounds.
Synthesis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the triazolopyrimidine core and subsequent modification to introduce the sulfanyl and acetamide groups. This might involve reactions such as nucleophilic substitution or condensation reactions.
2.1. 3-ethyl-3H-123triazolo[4,5-d]pyrimidine-7-thiol
This compound, with the CAS number 1105191-09-0, is closely related to the core structure of the compound . It has a molecular formula of C6H7N5S and a molecular weight of 181.22 g/mol . The presence of a thiol group suggests potential for further modification to introduce sulfanyl linkages.
2.2. 7-chloro-3-ethyl-3H-123triazolo[4,5-d]pyrimidine
This compound, with a CAS number of 91159-59-0, is another related structure. It is noted for its potential in medicinal chemistry due to its unique structural configuration and biological activities.
2.3. N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
This compound, while structurally different, demonstrates the use of sulfanyl linkages in complex organic molecules for potential therapeutic applications, such as anti-inflammatory activity .
3.1. Biological Activities
Compounds with triazolopyrimidine cores have shown potential in various biological assays, including neuroprotection and anti-inflammatory effects. The introduction of a sulfanyl group and an acetamide moiety could further modulate these activities.
3.2. Synthesis and Characterization
The synthesis of such compounds typically involves detailed characterization using techniques like NMR and LC-MS to confirm their structure .
3.3. Future Directions
Further research is needed to explore the specific biological activities and potential therapeutic applications of 2-({3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(propan-2-yl)acetamide. This could involve in vitro and in vivo studies to assess its efficacy and safety.
Data and Tables
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